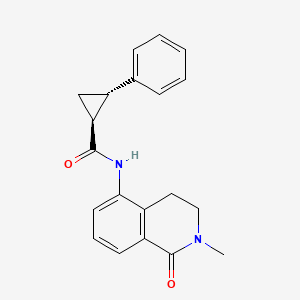![molecular formula C18H24ClNO3 B7341609 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone](/img/structure/B7341609.png)
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mécanisme D'action
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone inhibits BTK by binding to its active site and preventing its phosphorylation, which is required for downstream signaling. This leads to the inhibition of B-cell activation and proliferation, and ultimately, the suppression of malignant cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer types, including lymphoma, leukemia, and solid tumors. It also has immunosuppressive effects, which make it a potential therapeutic option for autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone is its selectivity for BTK, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which may affect its efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone as a therapeutic agent. One area of interest is the combination of this compound with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential application is in the treatment of autoimmune diseases, where this compound may offer a new approach for the management of these conditions. Further preclinical and clinical studies are needed to fully evaluate the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone involves several steps, including the formation of the morpholine ring, the introduction of the chlorophenyl and oxan-4-yl groups, and the final coupling of the ethanone moiety. The synthetic route has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of malignant cells and suppressing the immune response in autoimmune disorders. It has been tested in vitro and in vivo in various cancer cell lines and animal models, and has demonstrated potent anti-tumor activity.
Propriétés
IUPAC Name |
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-13-18(15-3-2-4-16(19)12-15)23-10-7-20(13)17(21)11-14-5-8-22-9-6-14/h2-4,12-14,18H,5-11H2,1H3/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYZTSIDPZLJLV-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7341527.png)
![N-(3-phenoxycyclobutyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B7341553.png)
![1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-(pyridin-2-ylmethylsulfanyl)ethanone](/img/structure/B7341556.png)
![[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7341559.png)
![2-[(3-chlorophenyl)methylsulfanyl]-1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]ethanone](/img/structure/B7341566.png)
![2-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B7341581.png)
![N-[[(2R,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide](/img/structure/B7341589.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclobutane-1-carboxamide](/img/structure/B7341595.png)
![4-fluoro-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)benzamide](/img/structure/B7341596.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341604.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-cyclopentylsulfonylethanone](/img/structure/B7341613.png)
![1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(1-methylpyrazol-3-yl)ethanone](/img/structure/B7341614.png)

![4-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-3H-1,3-thiazol-2-one](/img/structure/B7341626.png)